Maxacalcitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Maxacalcitol in Secondary Hyperparathyroidism (SHPT)

Maxacalcitol, also known by the brand name Oxarol, is a synthetic Vitamin D3 derivative. Scientific research has primarily focused on its application in managing Secondary Hyperparathyroidism (SHPT) in patients with chronic kidney disease undergoing maintenance dialysis []. SHPT is a condition where the parathyroid glands overproduce parathyroid hormone (PTH) due to chronically low blood calcium levels.

Studies have compared the effectiveness of Maxacalcitol with calcitriol (another form of active Vitamin D) in treating SHPT. Results indicate that both medications are successful in lowering PTH levels, with comparable effects on other biochemical parameters [].

Here's a key point to remember: Maxacalcitol might offer some advantages over calcitriol. Maxacalcitol appears to have a slower onset of action and a longer duration of effect compared to calcitriol []. This may translate to a reduced risk of hypercalcemia (elevated blood calcium) - a potential side effect of treatment.

Maxacalcitol and Kidney Health

Beyond SHPT management, some scientific research explores the potential renoprotective effects of Maxacalcitol. This refers to the possibility of the drug protecting the kidneys from further damage. One study suggests that Maxacalcitol may help reduce tubulointerstitial fibrosis, a scarring process that contributes to kidney function decline []. The proposed mechanism involves Maxacalcitol's ability to interrupt a signaling pathway known to promote fibrosis.

Maxacalcitol for Psoriasis Vulgaris

Scientific research has also investigated the use of Maxacalcitol in topical ointments for treating psoriasis vulgaris, a chronic inflammatory skin condition. Studies indicate that Maxacalcitol ointment is effective in reducing psoriasis symptoms, with efficacy comparable to calcipotriol (another topical Vitamin D derivative) [].

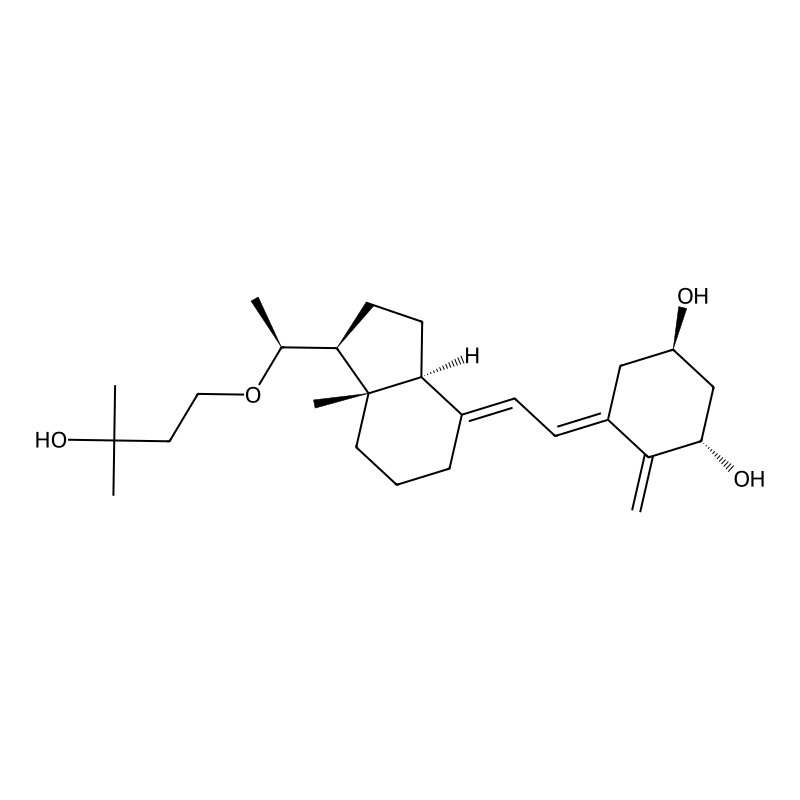

Maxacalcitol, also known by its trade name Oxarol, is chemically described as (+)-(5Z, 7E)-(1S, 3R, 20S)-20-(3-Hydroxy-3-methylbutyloxy)-9,10-secopregna-5,7,10(19)-triene-1,3-diol. Its empirical formula is with a molecular weight of approximately 418.62 g/mol. This compound is a vitamin D receptor activator and plays a crucial role in regulating calcium and phosphate metabolism in the body .

Maxacalcitol binds to the VDR in the cell nucleus, similar to vitamin D3. However, the presence of the hydroxyl group on the 22nd carbon position enhances its selectivity for VDR compared to other vitamin D binding proteins []. This selective binding allows Maxacalcitol to regulate genes involved in calcium and phosphate metabolism, leading to increased intestinal calcium absorption and reduced parathyroid hormone (PTH) secretion [].

Maxacalcitol is generally well-tolerated, but side effects like hypercalcemia (elevated blood calcium) can occur with high doses. No data on flammability or reactivity is readily available. As with any medication, consulting a healthcare professional before using Maxacalcitol is crucial.

Current Research

Maxacalcitol is primarily used as a medication for:

- Secondary hyperparathyroidism: This condition occurs in patients undergoing chronic kidney dialysis and is characterized by overactive parathyroid glands leading to bone problems. Maxacalcitol helps regulate calcium levels and reduce PTH secretion.

- Psoriasis: Topical formulations of Maxacalcitol have shown effectiveness in managing plaque psoriasis, likely due to its anti-proliferative effects on skin cells.

Maxacalcitol undergoes various chemical transformations. Notably, it can be subjected to oxidation reactions under specific conditions. The compound's structure allows it to interact with biological systems effectively, influencing calcium homeostasis and parathyroid hormone levels . Its unique modifications compared to other vitamin D analogs contribute to its distinct pharmacological profile.

Maxacalcitol exhibits significant biological activity as a vitamin D receptor activator. It effectively reduces serum parathyroid hormone levels while having a minimal effect on serum calcium levels. This unique property makes it particularly useful in managing secondary hyperparathyroidism in patients on dialysis . The compound has also shown efficacy in treating psoriasis when used topically, highlighting its versatility in clinical applications .

Maxacalcitol is primarily indicated for:

- Secondary Hyperparathyroidism: Administered via intravenous infusion to patients undergoing maintenance dialysis.

- Psoriasis Treatment: Used topically as an ointment to manage skin lesions associated with this condition.

The drug's ability to modulate parathyroid hormone levels while minimizing calcemic effects makes it an essential therapeutic option in nephrology and dermatology .

Interaction studies have indicated that maxacalcitol may influence the pharmacokinetics of other medications. For example, co-administration with magnesium-containing compounds can increase serum magnesium levels . Understanding these interactions is crucial for optimizing treatment regimens and avoiding potential adverse effects.

Maxacalcitol is part of a broader class of vitamin D analogs. Below are some similar compounds along with a comparison highlighting their uniqueness:

| Compound | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Calcitriol | Treatment of hypocalcemia | Active form of vitamin D3 with strong calcemic effects | |

| Doxercalciferol | Secondary hyperparathyroidism | Prodrug converted to active form in the liver | |

| Paricalcitol | Secondary hyperparathyroidism | Less calcemic effect compared to calcitriol | |

| Ergocalciferol | Vitamin D deficiency | Plant-derived form of vitamin D |

Maxacalcitol's unique modification (the replacement of the 22-carbon of calcitriol with an oxygen atom) results in its distinct pharmacokinetic profile—characterized by a shorter half-life and reduced calcemic effects compared to other analogs. This makes it particularly suitable for patients who require tight control over calcium levels while managing parathyroid hormone secretion .

Anhydrous Crystalline Phase Characterization

Maxacalcitol, systematically named (1R,3S,Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyloctahydro-4H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol, exists in multiple crystalline forms that exhibit distinct solid-state properties [1] [2]. The anhydrous crystalline form represents the thermodynamically stable polymorph under standard conditions and has been extensively characterized through comprehensive analytical techniques.

The anhydrous form crystallizes in a well-defined three-dimensional lattice structure with characteristic molecular packing arrangements [3]. The molecular formula C₂₆H₄₂O₄ corresponds to a molar mass of 418.61 g/mol, with the compound exhibiting specific optical rotation properties ([α]D²⁰ +49.4° in ethanol) [2]. The crystal structure demonstrates the presence of six stereogenic centers with defined absolute configuration, contributing to the compound's biological activity through specific receptor binding interactions [4].

Thermogravimetric Analysis (TGA) Profile

Thermogravimetric analysis of the anhydrous crystalline form reveals distinctive thermal decomposition characteristics that confirm the absence of incorporated solvent molecules [5] [6]. The TGA profile demonstrates a minimal weight loss of 0.18% when heated at 105°C for 60 minutes, definitively establishing the anhydrous nature of this polymorphic form [5]. This minimal weight loss indicates the absence of bound water molecules or other volatile solvents within the crystal lattice structure.

The thermal stability profile shows that the anhydrous form maintains structural integrity up to approximately 120°C, beyond which thermal decomposition processes begin to occur [2]. The compound exhibits a characteristic decomposition pattern with multiple thermal events, including an initial decomposition phase followed by subsequent exothermic processes [7]. The total heat output during complete thermal decomposition reaches approximately 2400 J/g, indicating the presence of multiple decomposition pathways [7].

Temperature-dependent weight loss analysis demonstrates that the anhydrous form experiences significant structural changes when exposed to elevated temperatures. The thermal decomposition mechanism involves complex multi-step processes, with the initial phase occurring between 145°C and 226°C, resulting in a 17.3% mass loss [7]. This is followed by a second phase from 226°C to 309°C with 60% mass loss, and a final phase from 309°C to 445°C resulting in 7.3% mass loss [7].

The thermogravimetric data provides crucial information for pharmaceutical processing and storage conditions. The anhydrous form demonstrates considerable thermal instability at ambient temperatures, with significant decomposition occurring at 25°C during extended storage periods [5]. This thermal instability necessitates careful handling and storage under controlled conditions to maintain product quality and stability.

X-ray Powder Diffraction (XRD) Fingerprint

X-ray powder diffraction analysis provides a definitive fingerprint for the anhydrous crystalline form through characteristic diffraction patterns that serve as unique identifiers for this polymorphic phase [5] . The XRD pattern exhibits distinctive diffraction peaks at specific 2θ values, with the most prominent characteristic peaks appearing at 5.8°, 13.5°, 17.0°, and 24.3° . These peaks represent the fundamental crystal lattice parameters and serve as diagnostic markers for polymorph identification.

The diffraction pattern demonstrates high crystallinity with well-resolved peaks indicating ordered molecular arrangements within the crystal lattice [9]. The relative intensities of the diffraction peaks provide quantitative information about the preferred orientation and structural characteristics of the crystalline form [9]. The peak positions correspond to specific d-spacing values that reflect the periodic arrangement of molecules within the three-dimensional crystal structure.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];

H330 (90.91%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Vitamin D3 like receptor

NR1I1 (VDR) [HSA:7421] [KO:K08539]

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Dates

2. Hau CS, Shimizu T, Tada Y, Kamata M, Takeoka S, Shibata S, Mitsui A, Asano Y, Sugaya M, Kadono T, Sato S, Watanabe S. The vitamin D3 analog, maxacalcitol, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production. J Dermatol Sci. 2018 Nov;92(2):117-126. doi: 10.1016/j.jdermsci.2018.08.007. Epub 2018 Aug 24. PMID: 30166055.

3. Yoshioka D, Ando H, Ushijima K, Kumazaki M, Fujimura A. Chronotherapy of maxacalcitol on skin inflammation induced by topical 12-O-tetradecanoylphorbol-13-acetate in mice. Chronobiol Int. 2018 Sep;35(9):1269-1280. doi: 10.1080/07420528.2018.1474890. Epub 2018 May 18. PMID: 29775091.

4. Ohya M, Yashiro M, Sonou T, Okuda K, Tatsuta K, Mima T, Tone Y, Negi S, Saika Y, Shigematsu T. Intravenous Maxacalcitol Therapy Correlates with Serum Fibroblast Growth Factor 23 Levels in Hemodialysis Patients Independent of Serum Phosphate or Calcium Levels. Contrib Nephrol. 2018;196:44-51. doi: 10.1159/000485696. Epub 2018 Jul 24. PMID: 30041203.

5. Okubo Y, Natsume S, Usui K, Muro M, Tsuboi R. Combination therapy using maxacalcitol and corticosteroid lotions preliminary to monotherapy with maxacalcitol lotion for scalp psoriasis. J Dermatolog Treat. 2014 Feb;25(1):34-7. doi: 10.3109/09546634.2012.687087. Epub 2012 Jun 12. PMID: 22515652.